What is Quifenadine-d10 and its primary research uses?
What is Quifenadine-d10 and its primary research uses?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quifenadine-d10 is the stable isotope-labeled analog of Quifenadine, a second-generation antihistamine. Its primary application in research and drug development is as an internal standard for the sensitive and accurate quantification of Quifenadine in biological matrices. This technical guide provides an in-depth overview of Quifenadine-d10, including its chemical properties, primary research uses, and detailed experimental protocols for its application in bioanalytical assays. Furthermore, it elucidates the signaling pathway of the parent compound, Quifenadine, and presents a typical experimental workflow for its use in pharmacokinetic studies.
Introduction to Quifenadine-d10
Quifenadine-d10 is a deuterated form of Quifenadine, where ten hydrogen atoms on the phenyl groups have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically identical to Quifenadine but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical methods, where it can be distinguished from the unlabeled parent compound.
The primary and critical use of Quifenadine-d10 is as an internal standard in analytical and clinical chemistry. In quantitative assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of Quifenadine-d10 is added to biological samples (e.g., plasma, urine) prior to sample preparation. Because it behaves identically to the endogenous Quifenadine during extraction, chromatography, and ionization, any sample loss or variability in the analytical process affects both the analyte and the internal standard equally. This allows for highly accurate and precise quantification of Quifenadine by measuring the ratio of the analyte's signal to that of the internal standard.
Chemical and Physical Properties
The fundamental properties of Quifenadine-d10 are summarized in the table below. While a specific certificate of analysis was not publicly available, the following table represents typical quantitative data for such a reference standard.
| Property | Value |
| Chemical Name | 1-azabicyclo[2.2.2]octan-3-yl-bis(2,3,4,5,6-pentadeuteriophenyl)methanol |
| Synonyms | Diphenyl-3-quinuclidylcarbinol-d10, α,α-Diphenyl-3-quinuclidinemethanol-d10 |
| Molecular Formula | C₂₀H₁₃D₁₀NO |
| Molecular Weight | 303.46 g/mol |
| Exact Mass | 303.240731817 Da |
| CAS Number | 10447-39-9 (unlabeled) |
| Appearance | Solid |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₁₀); ≤1% d₀ |
| Storage | -20°C |
| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO. |
Primary Research Applications
The sole but vital research application of Quifenadine-d10 is its use as an internal standard for the quantification of Quifenadine in biological samples. This is crucial for a variety of studies, including:
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Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Quifenadine.
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Bioequivalence Studies: Comparing the bioavailability of different formulations of Quifenadine.
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Toxicokinetic (TK) Studies: Assessing the systemic exposure to Quifenadine in toxicology studies.
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Clinical Trials: Monitoring patient compliance and therapeutic drug monitoring.
Mechanism of Action of Quifenadine (Parent Compound)
Quifenadine is a second-generation antihistamine that primarily acts as a selective antagonist of the histamine (B1213489) H1 receptor. Unlike first-generation antihistamines, it has a lower propensity to cross the blood-brain barrier, resulting in a reduced incidence of sedative effects.
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological effects of an allergic response, such as increased vascular permeability, smooth muscle contraction, and pruritus.
Quifenadine competitively inhibits the binding of histamine to the H1 receptor, thereby blocking this downstream signaling cascade and alleviating allergy symptoms.
Signaling Pathway Diagram
Caption: Mechanism of action of Quifenadine as an H1 receptor antagonist.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Quifenadine in human plasma using Quifenadine-d10 as an internal standard by LC-MS/MS (B15284909).
Preparation of Stock and Working Solutions
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Quifenadine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Quifenadine and dissolve in 10 mL of methanol.
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Quifenadine-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Quifenadine-d10 and dissolve in 1 mL of methanol.
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Quifenadine Working Solutions: Prepare a series of working solutions by serially diluting the Quifenadine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
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IS Working Solution (100 ng/mL): Dilute the Quifenadine-d10 stock solution with methanol.
Sample Preparation (Protein Precipitation)
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Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
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Pipette 100 µL of the appropriate matrix (human plasma) into each tube.
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For calibration standards and QCs, spike with the appropriate Quifenadine working solution. For unknown samples, add an equivalent volume of the 50:50 methanol/water mixture.
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Add 20 µL of the IS working solution (100 ng/mL Quifenadine-d10) to all tubes except for the blank matrix.
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Add 300 µL of acetonitrile (B52724) to all tubes to precipitate proteins.
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Vortex each tube for 30 seconds.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean 96-well plate or autosampler vials.
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Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient | A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Column Temperature | 40°C. |
| MS System | Triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MRM Transitions | Quifenadine: m/z 294.2 → [Product Ion 1], m/z 294.2 → [Product Ion 2]Quifenadine-d10: m/z 304.2 → [Product Ion 1+10], m/z 304.2 → [Product Ion 2+10] |
| Collision Energy | Optimized for each transition. |
| Dwell Time | 100 ms per transition. |
Note: Specific MRM transitions and collision energies must be optimized for the specific instrument being used.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing Quifenadine-d10.
Caption: A typical bioanalytical workflow for a pharmacokinetic study.
Conclusion
Quifenadine-d10 is an indispensable tool for researchers and drug development professionals engaged in the study of Quifenadine. Its use as an internal standard enables the generation of high-quality, reliable quantitative data that is essential for regulatory submissions and for advancing our understanding of the pharmacokinetics and therapeutic applications of this important antihistamine. The methodologies and workflows presented in this guide provide a solid foundation for the successful implementation of Quifenadine-d10 in a research setting.
